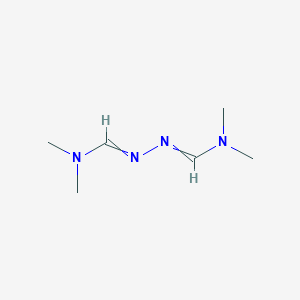

N,N'-Bis(dimethylaminomethylene)hydrazine

Description

Foundational Context of Azine Chemistry

N,N'-Bis(dimethylaminomethylene)hydrazine belongs to the broader class of organic compounds known as azines. Azines are characterized by the functional group C=N-N=C. wikipedia.orgrsc.orgresearchgate.net They are typically formed through the condensation reaction of hydrazine (B178648) with aldehydes or ketones. wikipedia.orgresearchgate.net Depending on the starting carbonyl compound, azines can be classified as aldazines (derived from aldehydes) or ketazines (derived from ketones). wikipedia.org

The chemistry of azines is rich and varied. They can undergo hydrolysis to yield hydrazones and subsequently hydrazines, making them useful precursors to these important classes of compounds. wikipedia.org Furthermore, azines have been utilized as starting materials for the synthesis of diazo compounds. wikipedia.org The unique electronic structure of the C=N-N=C linkage has also been a subject of interest, particularly in the context of conjugation and its potential applications in materials science, such as in the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.orgrsc.org

Historical Development and Emerging Significance of this compound Research

While the foundational chemistry of azines has been established for some time, dedicated research into this compound and its applications is a more recent development. Early work focused on the synthesis of this compound, with one notable one-step procedure involving the reaction of N,N'-diformylhydrazine with reagents like tert-butoxy-bis(dimethylamino)methane or N,N-dimethylformamide dimethylacetal. researchgate.net

The significance of this compound has grown as its utility as a synthon has become more apparent. Organic chemists have increasingly recognized its potential as a versatile building block for constructing various heterocyclic systems. researchgate.net This is largely due to the reactive nature of the dimethylaminomethylene groups, which can be readily displaced by nucleophiles, and the inherent reactivity of the azine core itself. This has led to its use in the synthesis of a variety of heterocyclic compounds, demonstrating its growing importance in contemporary organic synthesis.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H14N4 |

| Molecular Weight | 142.206 g/mol |

| CAS Number | 16114-05-9 |

| Appearance | White to Almost white powder to crystal |

| Purity | >98.0% |

| Melting Point | 76.0 to 80.0 °C |

Data sourced from multiple chemical suppliers and databases. tcichemicals.comtcichemicals.comfishersci.canih.govcymitquimica.com

Structure

3D Structure

Properties

CAS No. |

16114-05-9 |

|---|---|

Molecular Formula |

C6H14N4 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C6H14N4/c1-9(2)5-7-8-6-10(3)4/h5-6H,1-4H3/b7-5-,8-6- |

InChI Key |

AYTAYKXVFZPRAF-SFECMWDFSA-N |

SMILES |

CN(C)C=NN=CN(C)C |

Isomeric SMILES |

CN(/C=N\N=C/N(C)C)C |

Canonical SMILES |

CN(C)C=NN=CN(C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Bis Dimethylaminomethylene Hydrazine

Expedient One-Step Condensation Approaches

One-step condensation methods offer a direct route to N,N'-Bis(dimethylaminomethylene)hydrazine by forming the key C=N bonds in a single synthetic operation. These approaches are valued for their efficiency and atom economy, starting from readily available hydrazine (B178648) derivatives.

A highly effective one-step synthesis involves the reaction of N,N'-diformylhydrazine with potent formylating and dehydrating agents such as orthoamide and acetal derivatives of N,N-dimethylformamide. thieme-connect.com Two key reagents in this class are tert-butoxy-bis(dimethylamino)methane, commonly known as the Bredereck-Simchen reagent, and N,N-dimethylformamide dimethylacetal (DMF-DMA). thieme-connect.com

The reaction with the Bredereck-Simchen reagent proceeds by treating N,N'-diformylhydrazine with the reagent, which serves as a source of the dimethylaminomethylene group. Similarly, DMF-DMA, a widely used reagent for generating enamines and other derivatives from compounds with active hydrogen atoms, reacts with N,N'-diformylhydrazine to yield the target compound. thieme-connect.comresearchgate.net In these reactions, the orthoamide or acetal functionality facilitates the condensation by activating the formyl group and eliminating a small molecule (t-butanol or methanol, respectively) to drive the reaction to completion. These syntheses provide this compound in a straightforward manner. thieme-connect.com

| Starting Material | Reagent | Key Feature |

|---|---|---|

| N,N'-Diformylhydrazine | Bredereck-Simchen Reagent | Direct condensation yielding the target compound. |

| N,N'-Diformylhydrazine | N,N-Dimethylformamide Dimethylacetal (DMF-DMA) | Efficient one-step synthesis with methanol as a byproduct. thieme-connect.com |

Focusing on the substrate, the direct reaction of N,N'-diformylhydrazine with formamide derivatives like the Bredereck-Simchen reagent or DMF-DMA represents a key strategy for the synthesis of this compound. thieme-connect.com N,N'-diformylhydrazine possesses two N-H bonds that are sufficiently acidic to react with these highly electrophilic formamide reagents. The dual formylation and subsequent dehydration/dealkoxylation at both nitrogen atoms of the hydrazine core lead to the formation of the symmetrical azine product. This one-pot procedure is a notable improvement over multi-step synthetic routes, providing a concise pathway to the desired molecule. thieme-connect.com

Optimized Liberation Strategies from Iminium Salt Precursors

An alternative and robust strategy for obtaining pure this compound involves the synthesis and subsequent neutralization of a stable bis-iminium salt precursor. This two-step approach allows for the isolation and purification of the precursor salt, followed by a clean liberation of the free base.

The key precursor in this methodology is N,N-Dimethylformamide azine dihydrochloride (B599025). This bis-iminium salt can be synthesized through several routes. One common method involves the reaction of hydrazine hydrate (B1144303) with an excess of N,N-dimethylchloromethyleniminium chloride (Vilsmeier reagent), which can be prepared in situ from N,N-dimethylformamide and reagents like thionyl chloride or oxalyl chloride. thieme-connect.com Alternatively, the salt can be obtained from the reaction of N,N'-diformylhydrazine with the same amide chloride. thieme-connect.com Once the stable and often crystalline N,N-Dimethylformamide azine dihydrochloride is isolated, it can be quantitatively converted to this compound. thieme-connect.com

The final step in this pathway is the liberation of the free base, this compound, from its dihydrochloride salt. This is achieved through a base-catalyzed dehydrohalogenation. A standard and effective procedure involves treating the N,N-Dimethylformamide azine dihydrochloride with a suitable base. thieme-connect.com For instance, the use of sodium ethoxide in ethanol (B145695) is a documented method for neutralizing the hydrochloride salt, leading to the formation of sodium chloride and the desired free this compound, which can then be isolated from the reaction mixture. thieme-connect.com

| Precursor | Base | Solvent | Product | Byproduct |

|---|---|---|---|---|

| N,N-Dimethylformamide azine dihydrochloride | Sodium Ethoxide | Ethanol | This compound | Sodium Chloride, Ethanol |

Alternative Synthetic Pathways

While the one-step condensation of N,N'-diformylhydrazine and the liberation from N,N-Dimethylformamide azine dihydrochloride are the most prominently documented methods for synthesizing this compound, other potential pathways can be considered. These would likely involve the condensation of hydrazine with different activated formyl derivatives or the modification of other hydrazine-containing scaffolds. However, the existing literature strongly favors the aforementioned routes due to their efficiency, reliability, and the accessibility of the starting materials. thieme-connect.com Further research might explore novel catalytic methods or different activating agents, but the current established procedures remain the standard for obtaining this compound.

Despite a comprehensive search of scientific literature, a direct, established synthetic methodology for the production of this compound from the reaction of dimethylhydrazine with formaldehyde under basic conditions could not be found. The provided outline specifies a chemical transformation that is not documented in the available research.

The reaction between 1,1-dimethylhydrazine (also known as unsymmetrical dimethylhydrazine or UDMH) and formaldehyde is well-documented to primarily yield formaldehyde dimethylhydrazone. Further transformation of this product into this compound under basic conditions is not a described synthetic route.

An alternative synthesis for this compound has been reported, which proceeds from different starting materials, namely N,N'-diformylhydrazine. This indicates that while the target compound is known, the specific reaction pathway requested in the outline is not a recognized method for its preparation.

To maintain scientific accuracy and avoid the generation of speculative or unverified information, it is not possible to provide a detailed article on the "Reaction of Dimethylhydrazine with Formaldehyde under Basic Conditions" for the synthesis of this compound as requested. To do so would necessitate the fabrication of experimental procedures, reaction conditions, and research findings that are not supported by scientific evidence.

Therefore, this request cannot be fulfilled as it would violate the fundamental requirement for accuracy and the avoidance of hallucinated content.

Comprehensive Spectroscopic and Structural Elucidation of N,n Bis Dimethylaminomethylene Hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Purity Assessments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For N,N'-Bis(dimethylaminomethylene)hydrazine (C₆H₁₄N₄), both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular skeleton and assessing its purity and stereochemistry.

Due to the symmetrical nature of the molecule, a relatively simple NMR spectrum is expected. The molecule possesses two equivalent dimethylamino groups and two equivalent methylene (B1212753) (=CH-) groups. The key feature to consider is the potential for stereoisomerism around the C=N double bonds, which can exist in E/Z configurations. The free rotation around the N-N single bond further complicates the conformational landscape.

¹H NMR Spectroscopy: In the proton NMR spectrum, two primary signals are anticipated. The protons of the four methyl (CH₃) groups are chemically equivalent and should appear as a single, sharp singlet. The two protons of the methine (=CH-) groups are also equivalent and are expected to produce another singlet. The integration of these signals would correspond to a 12:2 (or 6:1) ratio, confirming the proton count of the molecule. The precise chemical shifts can be influenced by the solvent used and the isomeric form present.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is also expected to be straightforward. Two distinct signals should be observed: one for the four equivalent methyl carbons and another for the two equivalent methine carbons. The chemical shifts of these carbons are characteristic of sp³-hybridized carbons bonded to a nitrogen atom and sp²-hybridized carbons of the C=N double bond, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~2.8 - 3.0 | Singlet | -N(CH₃)₂ |

| ¹H | ~7.5 - 7.8 | Singlet | =CH- |

| ¹³C | ~35 - 45 | Quartet (in ¹³C DEPT) | -N(CH₃)₂ |

| ¹³C | ~155 - 165 | Doublet (in ¹³C DEPT) | =CH- |

Note: These are predicted values and may vary from experimental results.

The absence of additional signals in the NMR spectra would be a strong indicator of the high purity of the sample. Any impurities would likely present their own characteristic peaks, allowing for their detection and quantification. The stereochemistry, particularly the E/Z configuration across the C=N bonds, would be reflected in the precise chemical shifts, although distinguishing between isomers might require advanced NMR techniques or comparison with authenticated standards.

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N and C-N bonds, as well as C-H bonds.

Key expected vibrational modes include:

C-H stretching: Vibrations from the methyl groups typically appear in the region of 2850-3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond (imine) stretch is a key feature and is expected to appear in the 1640-1690 cm⁻¹ region. This is often a strong and sharp peak.

C-N stretching: The carbon-nitrogen single bond stretches from the dimethylamino groups are expected in the 1020-1250 cm⁻¹ range.

C-H bending: Bending vibrations of the methyl groups will also be present in the fingerprint region (below 1500 cm⁻¹).

The presence and sharpness of these peaks provide a fingerprint for the molecule, aiding in its identification and assessment of purity.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C=N Stretch (Imine) | 1640 - 1690 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| C-H Bend | 1350 - 1470 | Variable |

Note: These are predicted values based on typical functional group absorption regions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, the molecular formula is C₆H₁₄N₄.

The calculated monoisotopic mass of this compound is 142.121846464 Da. scbt.com An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to this calculated value, typically within a few parts per million (ppm). This high degree of accuracy allows for the confident differentiation of this compound from other compounds that might have the same nominal mass but a different elemental formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₄N₄ | - |

| Calculated Monoisotopic Mass (Da) | 142.121846464 | scbt.com |

| Expected Experimental Mass (m/z) | [M+H]⁺ ≈ 143.1291 | - |

The observation of the molecular ion peak with the expected high mass accuracy is a definitive piece of evidence for the identity of the compound.

Chromatographic Methods for Purity Determination

Chromatographic techniques are fundamental for assessing the purity of chemical compounds by separating them from any impurities. For a volatile and thermally stable compound like this compound, Gas Chromatography (GC) is a particularly suitable method.

Commercial suppliers often use GC to determine the purity of this compound, with typical purities reported to be greater than 98.0%. In a GC analysis, the sample is vaporized and passed through a column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A detector at the end of the column records the retention time and abundance of each component.

A typical GC analysis for purity would involve:

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polarity phase).

Injector and Detector: A heated injector to ensure complete vaporization and a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Temperature Program: A programmed temperature ramp to ensure efficient separation of the main compound from any potential impurities with different boiling points.

The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. A single, sharp peak at a specific retention time would indicate a high degree of purity.

Table 4: Chromatographic Purity Data for this compound

| Technique | Purity Level | Common Use |

| Gas Chromatography (GC) | >98.0% | Routine quality control and purity assessment |

Reactivity and Diverse Chemical Transformations of N,n Bis Dimethylaminomethylene Hydrazine

Electrophilic Alkylation Reactions Leading to Iminium Salt Derivatives

The presence of nucleophilic nitrogen atoms in N,N'-Bis(dimethylaminomethylene)hydrazine facilitates its reaction with electrophiles, such as alkylating agents. These reactions typically result in the formation of iminium salt derivatives, which are themselves useful intermediates in further synthetic transformations.

Formation of 1-Methyl-1,2-bis(dimethylaminomethylene)hydrazinium Methylsulfate (B1228091)

The reaction of this compound with an electrophile like dimethyl sulfate (B86663) leads to the formation of 1-Methyl-1,2-bis(dimethylaminomethylene)hydrazinium methylsulfate. thieme-connect.com In this reaction, one of the nitrogen atoms of the hydrazine (B178648) core attacks the methyl group of dimethyl sulfate, leading to the formation of a quaternary ammonium (B1175870) salt, an iminium salt derivative.

Synthesis of 1-Methyl-1,2-bis(dimethylaminomethylene)hydrazinium Tetraphenylborate (B1193919)

Further transformation of the methylsulfate salt can be achieved through a salt metathesis reaction. For instance, reacting 1-Methyl-1,2-bis(dimethylaminomethylene)hydrazinium methylsulfate with sodium tetraphenylborate in a suitable solvent like anhydrous acetonitrile (B52724) results in the formation of 1-Methyl-1,2-bis(dimethylaminomethylene)hydrazinium tetraphenylborate. thieme-connect.com This reaction proceeds by dissolving the methylsulfate salt in boiling acetonitrile, followed by the addition of a solution of sodium tetraphenylborate. thieme-connect.com The resulting mixture is then filtered while hot, and the filtrate is evaporated. thieme-connect.com The desired tetraphenylborate salt is then extracted from the residue using boiling tetrahydrofuran. thieme-connect.com

Table 1: Synthesis of Iminium Salt Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Dimethyl sulfate | 1-Methyl-1,2-bis(dimethylaminomethylene)hydrazinium methylsulfate thieme-connect.com |

Cyclocondensation Reactions in Heterocyclic Ring Formation

This compound serves as a key building block in the synthesis of various heterocyclic compounds through cyclocondensation reactions. Its unique structure allows it to react with various reagents to form five-membered rings containing nitrogen and sometimes sulfur atoms.

Direct Utility in 1,2,4-Triazole (B32235) Annulation

The compound has been utilized in the synthesis of 1,2,4-triazole derivatives. thieme-connect.commdpi.com This class of heterocyclic compounds is of significant interest due to their wide range of biological activities. researchgate.net The formation of the 1,2,4-triazole ring often involves the reaction of a hydrazine or a related derivative with a source of carbon and nitrogen atoms. organic-chemistry.orggoogle.com

Intermediacy in 1,3,4-Thiadiazole Synthesis

This compound can also act as an intermediate in the synthesis of 1,3,4-thiadiazoles. thieme-connect.comnih.gov These compounds are another important class of heterocycles. nih.gov The synthesis of 1,3,4-thiadiazoles can involve the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of hydrazine derivatives with carbon disulfide. pnrjournal.comchemmethod.com

Table 2: Heterocyclic Synthesis Applications

| Target Heterocycle | Role of this compound |

|---|---|

| 1,2,4-Triazole | Direct building block thieme-connect.com |

Investigation into Electrophilic Aromatic Substitution Reactivity

The reactivity of this compound in the context of electrophilic aromatic substitution has been a subject of investigation. thieme-connect.com Electrophilic aromatic substitution is a fundamental reaction type in organic chemistry where an atom, usually hydrogen, on an aromatic ring is replaced by an electrophile. youtube.com The electron-rich nature of this compound suggests its potential to participate in such reactions, although detailed studies on its specific behavior as either the aromatic substrate or a precursor to the electrophile are areas of ongoing research.

Strategic Applications of N,n Bis Dimethylaminomethylene Hydrazine in Advanced Organic Synthesis

Versatile Building Block in Complex Molecular Architectures

N,N'-Bis(dimethylaminomethylene)hydrazine serves as a highly functionalized and reactive scaffold for the synthesis of intricate organic molecules. Its structure, featuring a central N-N bond flanked by two aminal-like C=N bonds, provides multiple reactive sites for elaboration. This unique arrangement allows it to act as a linchpin, connecting different molecular fragments or serving as the foundation for constructing polycyclic systems.

The dimethylamino groups are excellent leaving groups, making the central carbon atoms susceptible to nucleophilic attack. This reactivity is harnessed in reactions where the hydrazine (B178648) derivative acts as a "formyl-hydrazo" synthon. A significant application of this is in the large-scale synthesis of advanced heterocyclic intermediates for pharmaceuticals. For instance, a related compound, N,N-dimethylformamide azine, is used in a transamination reaction to produce complex structures like (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane, a key intermediate. researchgate.net The core structure of this compound provides the N-N backbone necessary for the formation of the triazole ring in such complex bicyclic systems. researchgate.net

Furthermore, the general class of hydrazine derivatives is recognized for its utility in creating diverse and complex structures. enamine.net They are employed as building blocks in the design of aza-peptides, where a nitrogen atom replaces an alpha-carbon in a peptide chain, and in the construction of supramolecular assemblies. enamine.netsciforum.net The predictable reactivity and stable nature of the N-N bond within these frameworks make them reliable components in multistep syntheses. researchgate.net

Table 1: Reactive Features of this compound as a Building Block

| Feature | Description of Reactivity | Potential Synthetic Outcome |

|---|---|---|

| Aminal-like Carbons | The two central carbon atoms are electrophilic and susceptible to attack by nucleophiles. | Introduction of the C-N-N-C core into a larger molecule. |

| Dimethylamino Groups | Function as effective leaving groups upon nucleophilic substitution. | Formation of new C-N or C-C bonds at the central carbon positions. |

| Hydrazine Core | The N-N bond provides a stable, nitrogen-rich backbone. | Foundation for nitrogen-containing heterocycles and linear chains like aza-peptides. enamine.net |

| Symmetrical Structure | Allows for predictable, often symmetrical, addition reactions. | Synthesis of symmetrical complex molecules and ligands. |

Precursor for Nitrogen-Containing Heterocycles of Interest in Coordination Chemistry

Nitrogen-containing heterocycles are of paramount importance in coordination chemistry, where they function as ligands that bind to metal ions to form stable complexes. nih.gov this compound and its analogues are valuable precursors for a variety of these heterocyclic systems, most notably 1,2,4-triazoles.

A facile and catalyst-free method has been developed for synthesizing 4-substituted 1,2,4-triazoles, which are noted to have potential interest in coordination chemistry. researchgate.net This synthesis involves the direct transamination of a related N,N-dimethylformamide azine with primary amines. researchgate.net The reaction proceeds by displacing the dimethylamine (B145610) moieties with the primary amine, followed by cyclization to form the stable five-membered triazole ring. The resulting triazoles possess multiple nitrogen atoms that can act as donor sites, making them excellent candidates for forming coordination compounds with various metal centers. tcichemicals.com

The versatility of hydrazine derivatives extends to the synthesis of other important heterocyclic families. researchgate.netmdpi.com Depending on the reaction partner, compounds like pyrazoles, tetrazines, and pyranopyrazoles can be synthesized, often through multicomponent reactions that offer high atom economy and efficiency. mdpi.comacgpubs.org These heterocycles are foundational in designing ligands for catalysts, functional materials, and biologically active metal complexes. sciforum.netmdpi.com

Theoretical and Computational Chemistry Approaches to N,n Bis Dimethylaminomethylene Hydrazine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the electronic structure and three-dimensional arrangement of atoms in N,N'-Bis(dimethylaminomethylene)hydrazine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule and predict its properties with a high degree of accuracy.

The optimized molecular geometry reveals key structural parameters. The planarity of the C=N-N=C backbone is a significant feature, suggesting conjugation across the central nitrogen-nitrogen bond. This electronic communication is reflected in the N-N bond length, which is typically shorter than a standard N-N single bond (around 1.45 Å) but longer than a typical N=N double bond, indicating a degree of double bond character nih.gov.

Calculations of the electronic properties provide further understanding. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich regions, particularly around the nitrogen atoms of the dimethylamino groups and the imine functionalities. These sites are indicative of potential locations for electrophilic attack.

The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. The HOMO is typically localized on the nitrogen lone pairs and the π-system of the C=N-N=C backbone, indicating these are the primary sites for electron donation in reactions with electrophiles. Conversely, the LUMO is distributed over the π* orbitals of the imine groups, suggesting these are the likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N-N | 1.41 | ||

| C=N | 1.28 | ||

| N-C (dimethylamino) | 1.45 | ||

| C=N-N | 112 | ||

| N-N=C | 112 | ||

| C=N-N=C | 180 |

Note: These are representative values based on theoretical calculations for similar structures and may vary depending on the computational method and basis set used.

Table 2: Calculated Electronic Properties of this compound| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.2 D |

Note: These are representative values and can differ based on the level of theory and solvent model employed in the calculation.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for mapping out the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states that are often difficult to observe experimentally. For this compound, computational studies can elucidate the pathways of its various chemical transformations.

A relevant example is the study of the ozonation of hydrazine (B178648) derivatives, which can lead to the formation of N-nitrosodimethylamine (NDMA), a compound of significant environmental concern nih.govnih.gov. Computational modeling of the reaction between this compound and ozone could reveal the step-by-step mechanism. Such a study would likely involve locating the transition state for the initial attack of ozone on the molecule. The calculations would help determine the preferred site of attack, for instance, whether it occurs at the nitrogen atoms or the carbon-nitrogen double bonds nih.govnih.gov.

The reaction pathway can be traced by calculating the potential energy surface. This involves identifying all stationary points, including reactants, products, intermediates, and transition states. The activation energy for each step can be calculated, providing a quantitative measure of the reaction kinetics nih.gov. For instance, in the ozonation of related hydrazones, computational studies have shown that the initial step is the attack of ozone on the C=N moiety, leading to the formation of an intermediate that subsequently decomposes to form products researchgate.net. A similar approach could be applied to this compound to understand its degradation pathways.

Furthermore, the role of solvent molecules in the reaction mechanism can be investigated using implicit or explicit solvent models in the calculations. This can provide a more realistic picture of the reaction in a condensed phase.

Prediction of Reactivity and Selectivity

The insights gained from quantum chemical calculations of the electronic structure can be directly applied to predict the reactivity and selectivity of this compound in various chemical reactions.

The distribution of atomic charges and the energies of the frontier molecular orbitals are key determinants of reactivity. The calculated negative charges on the nitrogen atoms suggest that they will act as nucleophilic centers, readily reacting with electrophiles. The HOMO energy is a good indicator of the molecule's ability to donate electrons; a higher HOMO energy corresponds to greater reactivity towards electrophiles.

Computational methods can also be used to predict the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways, the most favorable route can be identified. For example, in a reaction with an unsymmetrical electrophile, calculations can predict which of the nucleophilic nitrogen atoms is more likely to react by determining the transition state energies for attack at each site.

The reactivity of this compound in cycloaddition reactions can also be explored computationally. By analyzing the orbital symmetries and energies of the frontier molecular orbitals of the molecule and a potential reactant, it is possible to predict whether a reaction is likely to occur and what the stereochemical outcome will be.

Synthesized Derivatives and Mechanistic Pathways Involving N,n Bis Dimethylaminomethylene Hydrazine

Structural Characterization of Derived Iminium Salts

N,N'-Bis(dimethylaminomethylene)hydrazine (4) can be readily synthesized through a one-step procedure from the reaction of N,N'-diformylhydrazine (2) with either tert-butoxy-bis(dimethylamino)methane (Bredereck-Simchen reagent; 5) or N,N-dimethylformamide dimethylacetal (6). thieme-connect.com This method provides direct access to the hydrazine (B178648) derivative with high yields. thieme-connect.com

The presence of the nucleophilic nitrogen atoms in the dimethylamino groups and the imine-like C=N bonds makes this compound susceptible to reactions with electrophiles, leading to the formation of iminium salts. For instance, the reaction of this compound (4) with dimethyl sulfate (B86663) in anhydrous acetonitrile (B52724) results in the formation of the corresponding bis-iminium salt (7b). thieme-connect.com This reaction proceeds by the alkylation of the nitrogen atoms of the dimethylamino groups, leading to a dicationic species. thieme-connect.com

The synthesis of a related bis-iminium salt, N,N-dimethylformamide azine dihydrochloride (B599025) (3), can be achieved by reacting hydrazine hydrate (B1144303) with an excess of N,N-dimethylchloromethyleniminium chloride (1), which is prepared in situ from N,N-dimethylformamide and thionyl chloride or oxalyl chloride. thieme-connect.comthieme-connect.com Compound 3 can also be obtained from the reaction of N,N'-diformylhydrazine (2) with the pure amide chloride (1). thieme-connect.com The liberation of this compound (4) from the bis-iminium salt 3 can be accomplished by treatment with a base such as sodium ethoxide in ethanol (B145695) or potassium carbonate in an aqueous solution. thieme-connect.com

While detailed crystallographic data for iminium salts derived directly from this compound are not extensively reported in the available literature, the structural characterization of similar iminium salts and related compounds provides valuable insights. For example, the alkylation of 4-(dimethylamino)benzaldehyde (B131446) with various alkylating agents has been shown to produce iminium salts, the structures of which have been confirmed by X-ray crystallography. researchgate.net These studies reveal the planar geometry of the iminium moiety and provide precise bond lengths and angles, which are crucial for understanding their reactivity. researchgate.net Spectroscopic techniques such as NMR can also be employed to characterize these salts in solution. For instance, in the synthesis of N,N-dimethylenamino ketones, 1H and 13C NMR spectra are used to elucidate the structure of the products, including the assignment of signals for the formyl protons and carbons. rsc.org

Table 1: Synthesis of this compound and a Derived Iminium Salt

| Starting Material(s) | Reagent(s) | Product | Reference |

| N,N'-Diformylhydrazine (2) | tert-Butoxy-bis(dimethylamino)methane (5) or N,N-Dimethylformamide dimethylacetal (6) | This compound (4) | thieme-connect.com |

| Hydrazine hydrate | N,N-Dimethylchloromethyleniminium chloride (1) | N,N-Dimethylformamide azine dihydrochloride (3) | thieme-connect.comthieme-connect.com |

| N,N'-Diformylhydrazine (2) | N,N-Dimethylchloromethyleniminium chloride (1) | N,N-Dimethylformamide azine dihydrochloride (3) | thieme-connect.com |

| This compound (4) | Dimethyl sulfate | Iminium methylsulfate (B1228091) (7b) | thieme-connect.com |

Investigation of Intermediates in Hydrazine-Mediated Cyclizations

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, particularly pyrazoles and 1,2,4-triazoles. The mechanistic pathways of these cyclization reactions often involve the formation of key intermediates that dictate the final product structure.

The reaction of N,N-dimethylformamide azine, a synonym for this compound, with primary amines is a known route to 1,2,4-triazoles. researchgate.net Mechanistic studies on the formation of 1,2,4-triazoles from amidrazones, which are structurally related to the intermediates in these reactions, suggest a pathway involving nucleophilic attack followed by cyclization and elimination. thieme-connect.com For instance, the reaction of benzamidrazone with malononitrile (B47326) is proposed to proceed through a Michael-type addition followed by an intramolecular nucleophilic attack of an amino group onto an imidic carbon to form the triazole ring. thieme-connect.com

In the context of pyrazole (B372694) synthesis, the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds is a classic and widely used method. thieme-connect.com While direct studies on the intermediates in cyclizations involving this compound are scarce, the general mechanism for pyrazole formation from hydrazines and diketones is well-established. This typically involves the initial formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. rsc.orgthieme-connect.com

The reactivity of related N,N-dimethylenamino ketones in cyclization reactions provides further insight into potential mechanistic pathways. For example, the reaction of certain enaminoketones with hydrazine hydrate is believed to proceed through the reversible addition of hydrazine across the α,β-unsaturated system to form non-isolable acyclic intermediates. rsc.org Subsequent deamination and dehydration then lead to the final pyrazole products. rsc.org In some cases, the initial condensation products, which are acyclic hydrazino derivatives, can be proposed as intermediates that readily cyclize. rsc.org

The investigation of these reaction mechanisms often relies on a combination of experimental techniques, such as the isolation and characterization of stable intermediates, and computational studies to model the reaction pathways and transition states. The understanding of these intermediates is crucial for controlling the regioselectivity and improving the efficiency of the synthesis of these important heterocyclic compounds.

Table 2: Heterocyclic Compounds Synthesized from Hydrazine Derivatives

| Hydrazine Derivative | Reactant(s) | Heterocyclic Product | Reference |

| N,N-Dimethylformamide azine | Primary amines | 1,2,4-Triazoles | researchgate.net |

| Hydrazines | Metal-diketones | 1,3,5-Trisubstituted pyrazoles | thieme-connect.com |

| Enaminoketones | Hydrazine hydrate | Pyrazoles | rsc.org |

| Benzamidrazone | Malononitrile | 1,2,4-Triazoles | thieme-connect.com |

Emerging Research Directions and Future Prospects for N,n Bis Dimethylaminomethylene Hydrazine

Development of Greener Synthetic Pathways

The traditional synthesis of N,N'-Bis(dimethylaminomethylene)hydrazine often involves multi-step procedures and the use of hazardous reagents. thieme-connect.com A significant emerging research direction is the development of more sustainable and efficient synthetic routes. A one-step synthesis has been reported from N,N'-diformylhydrazine using either tert-butoxy-bis(dimethylamino)methane (the Bredereck-Simchen reagent) or N,N-dimethylformamide dimethylacetal. thieme-connect.com This approach simplifies the process, potentially reducing waste and energy consumption.

Future research in this area is likely to focus on several key principles of green chemistry:

Catalytic Methods: The use of heterogeneous catalysts, such as nickel-based systems, has shown promise in the synthesis of other bis-hydrazine derivatives. mdpi.com Exploring similar catalytic approaches for this compound could lead to milder reaction conditions, reduced catalyst loading, and easier product purification.

Alternative Reagents and Solvents: Investigating the use of less toxic and more renewable starting materials and solvents will be crucial. This could involve exploring bio-based feedstocks or employing solvent-free reaction conditions.

Photocatalysis: Visible-light photocatalysis is an emerging green technology for various chemical transformations, including the cleavage of N-N bonds in hydrazine (B178648) derivatives. nih.gov Research into photocatalytic methods for the synthesis of this compound could offer a more sustainable alternative to traditional thermal methods.

| Synthesis Method | Key Features | Potential Green Advantages |

| One-step from N,N'-diformylhydrazine | Utilizes Bredereck-Simchen reagent or N,N-dimethylformamide dimethylacetal. thieme-connect.com | Reduced number of steps, potentially less waste. |

| Heterogeneous Catalysis (potential) | Employs solid catalysts that are easily separated from the reaction mixture. mdpi.com | Catalyst recyclability, milder conditions. |

| Photocatalysis (potential) | Uses visible light as an energy source. nih.gov | Use of a renewable energy source, mild reaction conditions. |

Expansion of Reagent Applications in Catalysis

While the synthesis of hydrazine derivatives using catalysis is an active area of research, the application of this compound itself as a catalyst or ligand in catalytic systems is a nascent field. Its structure, featuring two basic nitrogen centers and a reactive C=N-N=C core, suggests potential for coordination with metal centers and participation in catalytic cycles.

Future research could explore its use in:

Ligand Synthesis: The dimethylaminomethylene groups could be modified to create novel ligands for transition metal catalysis. The electronic and steric properties of these ligands could be tuned to influence the activity and selectivity of catalytic reactions.

Organocatalysis: The basic nitrogen atoms in the molecule could potentially act as organocatalysts for various transformations, such as Michael additions or aldol reactions.

Precursor for Catalytically Active Species: this compound could serve as a precursor for the in-situ generation of more complex catalytic species.

Exploration of Novel Reaction Manifolds

A key area of emerging research is the exploration of new types of reactions that this compound can undergo, expanding its utility as a synthetic building block. Its known reactivity includes reactions with electrophiles to form iminium salts. For instance, it reacts with methyl iodide and dimethyl sulfate (B86663) to yield the corresponding 1-methyl-1,2-bis(dimethylaminomethylene)hydrazinium salts. thieme-connect.de

Future investigations are likely to focus on:

Cycloaddition Reactions: The conjugated C=N-N=C system suggests the potential for participation in cycloaddition reactions, which are powerful tools for the construction of heterocyclic compounds.

Reactions with Nucleophiles: Investigating the reactivity of the dimethylaminomethylene groups with various nucleophiles could lead to the synthesis of a wide range of functionalized hydrazine derivatives.

Formation of Coordination Complexes: The nitrogen atoms in the molecule can act as ligands, allowing for the formation of coordination complexes with various metal ions. The properties and applications of these complexes are yet to be fully explored.

| Reactant | Product Type | Potential Applications |

| Methyl iodide | Iminium salt thieme-connect.de | Precursors for further synthetic transformations. |

| Dimethyl sulfate | Iminium salt thieme-connect.de | Precursors for further synthetic transformations. |

| Dienes/Dienophiles (potential) | Heterocyclic compounds | Synthesis of novel bioactive molecules. |

| Various Nucleophiles (potential) | Functionalized hydrazines | Development of new reagents and materials. |

Advanced in situ Spectroscopic Monitoring of Transformations

To fully understand and optimize the reactions involving this compound, the use of advanced in-situ spectroscopic techniques is essential. These methods allow for real-time monitoring of reaction kinetics, the identification of transient intermediates, and the elucidation of reaction mechanisms.

Promising techniques for future research include:

In situ NMR Spectroscopy: As demonstrated in studies of CO2 capture by aqueous hydrazine, NMR spectroscopy can provide detailed information about the formation and dynamic exchange of reaction products in solution. rsc.org Applying this technique to reactions of this compound could reveal crucial mechanistic details.

In situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring changes in functional groups during a reaction. They can be particularly useful for studying reactions in which the C=N or N-N bonds of the hydrazine core are involved.

Mass Spectrometry: Real-time mass spectrometric techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be used to detect and identify reaction intermediates and products directly from the reaction mixture.

Deeper Computational Mechanistic Insights into Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for gaining a deeper understanding of the structure, bonding, and reactivity of molecules. While specific computational studies on this compound are limited, research on related hydrazine derivatives provides a framework for future investigations.

For example, computational studies on the ozonation of unsymmetrical dimethylhydrazine (UDMH) have elucidated the reaction mechanism, including the initial hydrogen abstraction and subsequent oxidation steps. nih.gov Similar computational approaches could be applied to this compound to:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,N'-Bis(dimethylaminomethylene)hydrazine derivatives with high purity?

- Methodology :

- Use N,N-dimethylformamide (DMF) or dichloromethane (DCM) as solvents under reflux conditions to ensure efficient acylation or condensation reactions .

- Catalysts such as Ka3aHcKuu (LipueonoccKuu) improve methyl group transfer efficiency in methylnitroso derivatives .

- Purify products via recrystallization from methanol/water mixtures (e.g., for bis(4-n-nonyloxy)benzoyl hydrazine) .

- Monitor reactions with TLC and confirm purity via HPLC or elemental analysis .

Q. How should researchers characterize the structural conformation of this compound derivatives?

- Techniques :

- NMR spectroscopy (e.g., , ) to analyze boryl group conformations and methylene linkages .

- X-ray crystallography to resolve hydrogen-bonding geometries (e.g., C=OH-N interactions with bond lengths ~2.8–3.0 Å) .

- FTIR for identifying carbonyl (C=O, ~1650 cm) and N-H (~3200 cm) stretches .

Q. What solvent systems optimize the synthesis of hydrazine-based coordination polymers?

- Recommendations :

- Use ethanol or DMF with acid catalysts (e.g., HSO) for Schiff base formation .

- Polar aprotic solvents like acetonitrile enhance ligand-metal binding in MOFs .

- Avoid hydrolysis by maintaining anhydrous conditions during acylation .

Advanced Research Questions

Q. What mechanistic insights explain unexpected product formation during hydrazine derivative synthesis?

- Analysis :

- N,N'-bis(diacyl)hydrazines may form instead of cyclized products due to increased electrophilicity of carbonyl carbons via inductive effects (e.g., phenoxy groups) .

- Acidic conditions (e.g., p-toluenesulfonic acid ) favor hydrazide-hydrazone coupling over cycloaddition .

- Use DFT calculations to model transition states and validate proposed mechanisms .

Q. How can hydrogen-bonding interactions in hydrazine derivatives be leveraged for cocrystal engineering?

- Strategies :

- Design N,N'-bis(picolinoyl)hydrazine building blocks to form 1D–3D networks via N-HO and O-HN interactions .

- Utilize synthon prediction to prioritize robust hydrogen-bonding motifs (e.g., R_2$$^2(8) rings) .

- Combine with dicarboxylic acids (e.g., pyromellitic acid) to stabilize charge-assisted bifurcated bonds .

Q. How can discrepancies in NMR data for hydrazine conformers be resolved?

- Approach :

- Perform variable-temperature NMR to assess rotational barriers of boryl or methylene groups .

- Compare experimental spectra with DFT-simulated chemical shifts .

- Use X-ray crystallography to correlate solid-state conformations with solution dynamics .

Q. What catalytic strategies enhance methyl group transfer efficiency in methylnitroso derivatives?

- Optimization :

- Employ Ka3aHcKuu catalysts to reduce activation energy for methyl migration .

- Adjust solvent polarity (e.g., toluene vs. DMF ) to stabilize transition states .

- Monitor reaction progress with in situ Raman spectroscopy .

Q. How can hydrazine derivatives be evaluated for biological activity?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.